REACTION_CXSMILES
|
C([NH:5][S:6]([C:9]1[C:14]([NH:15][CH3:16])=[CH:13][CH:12]=[CH:11][N:10]=1)(=[O:8])=[O:7])(C)(C)C.FC(F)(F)C(O)=O.C(OCC)(=O)C>CCCCCC>[CH3:16][NH:15][C:14]1[C:9]([S:6]([NH2:5])(=[O:8])=[O:7])=[N:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
N-tert-butyl-3-methylamino-2-pyridinesulfonamide
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=NC=CC=C1NC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted at about 50° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the reaction product was distilled off under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C(=NC=CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |